2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVCZJRSNNPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Fluorinated Organic Compounds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.comchimia.ch Organofluorine compounds are prevalent in pharmaceuticals, with estimates suggesting that approximately 20-25% of all commercial drugs contain at least one fluorine atom. news-medical.netnih.gov The significance of fluorine lies in its unique properties: it is the most electronegative element, yet has a van der Waals radius similar to that of a hydrogen atom. acs.org
This combination allows fluorine to act as a "super-hydrogen," where its substitution for hydrogen can induce profound changes in a molecule's properties without significantly altering its size. acs.org The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of around 485 kJ/mol. numberanalytics.comnumberanalytics.com This inherent strength often imparts enhanced thermal and metabolic stability to the molecule, protecting it from degradation by metabolic enzymes. tandfonline.comtaylorandfrancis.com This is a crucial attribute in drug design, as it can lead to improved bioavailability and a longer duration of action. numberanalytics.com
Furthermore, the strategic placement of fluorine can alter a molecule's physicochemical properties, such as lipophilicity and acidity (pKa). acs.orgnih.gov By modifying these characteristics, chemists can fine-tune how a molecule interacts with biological membranes, its solubility, and its binding affinity to target proteins or receptors. tandfonline.comnih.gov
Table 1: Comparison of Bond Properties
| Bond Type | Average Bond Energy (kJ/mol) | Bond Length (Å) | Electronegativity of Halogen/H |
| C-H | 416 | 1.09 | 2.20 |
| C-F | 485 | 1.40 | 3.98 |
| C-Cl | 320 | 1.77 | 3.16 |
| C-Br | 276 | 1.94 | 2.96 |
Relevance of Substituted Benzyl Alcohol Architectures
The benzyl (B1604629) alcohol framework is a fundamental and versatile building block in organic synthesis. wikipedia.org Its structure, featuring a hydroxyl group attached to a benzyl substituent, serves as a key synthon for the creation of more complex molecular architectures. nih.gov Benzyl alcohols are precursors to a wide variety of functional groups and compounds, including aldehydes, carboxylic acids, esters, and ethers, accessible through reactions like oxidation and esterification. wikipedia.orgpatsnap.com
In organic synthesis, the hydroxyl group of benzyl alcohol can be used as a protecting group for carboxylic acids, forming benzyl esters that are stable under many conditions but can be readily cleaved by mild hydrogenolysis. wikipedia.org This reactivity and stability make the benzyl alcohol moiety a valuable tool for multi-step synthetic campaigns.
From a pharmacological perspective, the substituted benzyl alcohol scaffold is present in a multitude of bioactive compounds. nih.govontosight.ai The aromatic ring and the hydroxyl group provide points for interaction with biological targets, while the substitution pattern on the ring can be modified to optimize potency, selectivity, and pharmacokinetic properties. The ability to readily synthesize a diverse library of substituted benzyl alcohols allows for systematic structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery. nih.gov
Role of Sulfonyl Moieties in Advanced Organic Chemistry
Established Synthetic Routes to 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
The primary and most direct established pathway to synthesize this compound involves the reduction of its corresponding carboxylic acid, 2-Fluoro-4-(methylsulfonyl)benzoic acid. This transformation is a standard procedure in organic synthesis, effectively converting the carboxyl group to a primary alcohol.
Strategies for Introducing Fluorine and Sulfonyl Substituents
The strategic placement of the fluorine and methylsulfonyl groups on the aromatic ring is a critical aspect of the synthesis. The introduction of these substituents is typically achieved prior to the formation of the benzyl alcohol.
Fluorination Strategies: The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods. One common approach is electrophilic fluorination, where a source of electrophilic fluorine is used to substitute a hydrogen atom on the benzene (B151609) ring. Another widely used method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. Nucleophilic aromatic substitution can also be employed, particularly if a suitable leaving group is present on the ring and is activated by electron-withdrawing groups.
Sulfonylation Strategies: The methylsulfonyl group (-SO2CH3) is often introduced through a two-step process. First, a sulfonyl group is installed on the aromatic ring, which can be achieved via electrophilic aromatic substitution using chlorosulfonic acid to form a sulfonyl chloride. This is then followed by a reaction with a suitable methylating agent. Alternatively, the methylthio group (-SCH3) can be introduced first, followed by oxidation to the methylsulfonyl group. For instance, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, a compound analogous to the precursor of the title compound, can be achieved by the oxidation of 2-chloro-4-methylsulfonyltoluene. google.com
Precursor Compounds and Starting Materials
The key precursor for the synthesis of this compound is 2-Fluoro-4-(methylsulfonyl)benzoic acid . The synthesis of this benzoic acid derivative is a crucial step and typically starts from simpler, commercially available aromatic compounds.
A plausible synthetic route to 2-Fluoro-4-(methylsulfonyl)benzoic acid could start from a fluorotoluene derivative. For example, a process analogous to the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com In the context of the target precursor, a likely starting material would be a suitably substituted toluene (B28343) that can be functionalized with a methylsulfonyl group and subsequently oxidized to the carboxylic acid. For instance, a synthetic pathway for 2-nitro-4-methylsulfonylbenzoic acid involves the oxidation of 2-nitro-4-methylsulfonyl toluene. trea.com
The final step in the synthesis of the title compound is the reduction of the carboxylic acid group of 2-Fluoro-4-(methylsulfonyl)benzoic acid. This transformation can be achieved using various reducing agents.
| Precursor Compound | Starting Material Example | Key Transformation |
| 2-Fluoro-4-(methylsulfonyl)benzoic acid | 2-Fluoro-4-methylsulfonyltoluene | Oxidation of the methyl group |
| This compound | 2-Fluoro-4-(methylsulfonyl)benzoic acid | Reduction of the carboxylic acid |
Advanced Catalytic Approaches in Related Systems
Recent advancements in catalysis offer sophisticated and efficient methods for the formation of carbon-fluorine and carbon-sulfur bonds, which are central to the synthesis of compounds like this compound. These modern catalytic systems provide milder reaction conditions, improved functional group tolerance, and higher yields compared to traditional methods.
Bi(III) Redox-Neutral Catalysis for Aryl Sulfonyl Fluoride (B91410) Formation
A notable development is the use of Bismuth(III) catalysis for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. nih.govacs.orgorganic-chemistry.org This redox-neutral catalytic cycle involves the transmetalation of the aryl group from boron to bismuth, followed by the insertion of sulfur dioxide (SO2) into the bismuth-carbon bond to form a bismuth sulfinate intermediate. acs.orgnih.govresearchgate.net Subsequent oxidation yields the aryl sulfonyl fluoride. acs.org This methodology is significant as it provides a direct route to sulfonyl fluorides, which are important intermediates and can be precursors to sulfones. The reaction displays a broad substrate scope and high functional group tolerance. nih.govorganic-chemistry.org
Palladium-Catalyzed Sulfonylation and Fluorination Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful tools for both sulfonylation and fluorination of aromatic systems.
Palladium-Catalyzed Sulfonylation: Palladium catalysts can effectively mediate the coupling of aryl halides with a sulfur dioxide source to form arylsulfonyl chlorides or their derivatives. nih.govacs.org These reactions provide a direct method for introducing the sulfonyl group onto an aromatic ring. For example, palladium-catalyzed chlorosulfonylation of arylboronic acids has been developed for the preparation of arylsulfonyl chlorides, which are versatile precursors to sulfonamides and sulfones. nih.govacs.org
Palladium-Catalyzed Fluorination: The formation of a carbon-fluorine bond using palladium catalysis has been a challenging but highly sought-after transformation. Recent breakthroughs have led to the development of palladium-catalyzed methods for the nucleophilic fluorination of aryl halides and triflates. researchgate.netacsgcipr.orgacs.orgnih.gov These reactions often employ specialized ligands to facilitate the difficult reductive elimination step that forms the C-F bond. acsgcipr.org These methods are crucial for the synthesis of a wide array of fluoroaromatic compounds.
| Catalytic Approach | Metal Catalyst | Substrates | Product |
| Redox-Neutral Catalysis | Bismuth(III) | Aryl boronic acids, SO2 | Aryl sulfonyl fluorides |
| Sulfonylation | Palladium(0)/Palladium(II) | Aryl halides/boronic acids, SO2 source | Arylsulfonyl derivatives |
| Fluorination | Palladium(0)/Palladium(II) | Aryl halides/triflates, Fluoride source | Aryl fluorides |
On-Water Sulfonyl Chloride-Fluoride Exchange Reactions
A simple and environmentally friendly approach for the synthesis of sulfonyl fluorides involves the direct exchange of chloride for fluoride in sulfonyl chlorides. organic-chemistry.orgacs.org This reaction can be carried out using potassium fluoride in a water/acetone biphasic mixture. organic-chemistry.orgacs.org The presence of water has been shown to accelerate the reaction. organic-chemistry.org This method is attractive due to its mild conditions, high yields, and broad substrate scope, including its applicability to the synthesis of biaryl sulfonyl fluorides. researchgate.net This approach avoids the use of hazardous fluorinating agents and offers a scalable and sustainable alternative for the preparation of sulfonyl fluorides. organic-chemistry.org
Carbonylative Synthesis Methodologies for Substituted Benzyl Alcohols
Carbonylative synthesis methodologies represent a powerful tool in organic chemistry for the introduction of a carbonyl group into a molecule, often using carbon monoxide (CO) or a CO surrogate. nih.govacs.orgorganic-chemistry.orgrsc.org While direct carbonylative routes to this compound are not extensively documented in publicly available literature, the general principles of carbonylative chemistry can be applied to conceive potential synthetic pathways.
One hypothetical carbonylative approach could involve the palladium-catalyzed carbonylation of a suitable aryl halide precursor, such as 2-fluoro-4-(methylsulfonyl)bromobenzene. In such a reaction, under a carbon monoxide atmosphere and in the presence of a palladium catalyst and a suitable ligand, the aryl halide could be converted into a benzoyl intermediate. This intermediate could then be trapped in situ with a reducing agent to yield the benzyl alcohol.
Another potential carbonylative strategy could utilize a tandem reaction sequence. For instance, a palladium-catalyzed carbonylative coupling of 2-fluoro-4-(methylsulfonyl)bromobenzene with a suitable organometallic reagent in the presence of a CO source could potentially lead to the formation of the corresponding benzaldehyde, which could then be reduced in a subsequent step. The use of paraformaldehyde as a solid and more easily handled CO surrogate has been explored in palladium-catalyzed carbonylations. nih.govacs.orgorganic-chemistry.org
It is important to note that the development of a specific carbonylative synthesis for this compound would require empirical investigation to optimize reaction conditions, including the choice of catalyst, ligand, solvent, and CO source, to achieve a viable and efficient process.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several sustainable approaches can be considered, particularly for the reduction of the precursor aldehyde.
Biocatalysis offers a promising green alternative to traditional chemical reductions. acs.orgugm.ac.idscielo.org.mxredalyc.orgresearchgate.netsphinxsai.com The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or enzymes derived from plants, has been shown to effectively reduce a variety of substituted benzaldehydes to their corresponding alcohols. cam.ac.ukacs.orgugm.ac.idscielo.org.mxredalyc.orgresearchgate.netsphinxsai.comkcl.ac.uk These reactions are typically carried out in aqueous media under mild conditions (room temperature and neutral pH), significantly reducing the environmental impact compared to methods that use harsh reagents and organic solvents. acs.orgugm.ac.idscielo.org.mxredalyc.orgresearchgate.net For instance, studies have demonstrated the successful bioreduction of aromatic aldehydes using aqueous extracts of various beans and Aloe vera. beilstein-journals.orgnih.gov The enzymes within these biological systems, such as alcohol dehydrogenases, can exhibit high chemo- and enantioselectivity. cam.ac.uk
Another green approach involves the use of catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a suitable catalyst. Visible-light-induced catalytic transfer hydrogenation has also been explored for the reduction of aromatic aldehydes. acs.org
Furthermore, the development of solvent-free reaction conditions or the use of greener solvents can significantly enhance the sustainability of the synthesis. For example, the reduction of aldehydes using sodium borohydride (B1222165) can sometimes be performed under solvent-free conditions, minimizing solvent waste. ugm.ac.id When solvents are necessary, the selection of environmentally benign options, such as water or ethanol, is preferred.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic properties of molecules like 2-Fluoro-4-(methylsulphonyl)benzyl alcohol.
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation of the molecule. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These calculations provide a detailed three-dimensional structure that corresponds to a minimum on the potential energy surface.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.govnih.gov
For aromatic compounds, the HOMO is often located on the phenyl ring, while the LUMO's position can vary depending on the substituents. In the case of this compound, the electron-withdrawing nature of the fluoro and methylsulphonyl groups would significantly influence the energies and distributions of these frontier orbitals. This analysis helps in characterizing intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. nih.govnih.gov
Table 1: Illustrative Frontier Orbital Energies (eV) for a Substituted Benzene (B151609) Derivative (Note: This is a representative table to illustrate the concept, not actual data for this compound)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.75 |
| LUMO | -1.25 |
| Energy Gap | 5.50 |
This interactive table demonstrates typical values obtained from DFT calculations for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the alcohol and sulphonyl groups, as well as the fluorine atom, due to their high electronegativity. nih.govnih.gov Conversely, the hydrogen atom of the alcohol group and the hydrogen atoms on the aromatic ring would exhibit positive potential. This information is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in a chemical reaction.
First hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics. DFT calculations can be employed to predict the first hyperpolarizability of this compound. The presence of electron-donating (hydroxyl) and electron-withdrawing (methylsulphonyl and fluoro) groups on the aromatic ring can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. Theoretical calculations would provide insight into the potential of this molecule for NLO applications.
Mechanistic Studies and Reaction Pathway Elucidation
Theoretical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and reaction products. For instance, the oxidation of benzyl (B1604629) alcohol derivatives has been studied kinetically, and computational methods could further illuminate the mechanistic steps involved. researchgate.net For this compound, theoretical studies could be used to investigate its reactivity in various chemical transformations, such as oxidation, esterification, or nucleophilic substitution. These studies would involve calculating the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.
Intermolecular Interactions and Non-Covalent Bonding
The physical properties, crystal packing, and biological interactions of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol are governed by a complex interplay of non-covalent interactions. Computational methods are essential for identifying and quantifying these weak forces.
The hydroxyl group of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol is a primary site for hydrogen bonding, acting as both a donor and an acceptor. Computational studies on substituted benzyl alcohols have provided significant insight into these interactions. researchgate.netrsc.org The presence of an ortho-fluorine atom can lead to the formation of a weak intramolecular hydrogen bond (OH···F). researchgate.net Furthermore, weak intramolecular interactions of the OH···π type, involving the alcohol's own phenyl ring, and intermolecular interactions, such as OH···π with other aromatic systems, have been computationally analyzed. rsc.org For intermolecular hydrogen bonding, the molecule can form dimers or larger aggregates with itself or with other hydrogen-bonding species like cresols, and the geometries and interaction energies of these complexes have been studied using DFT. rsc.org
The electron-rich fluorine and sulfonyl oxygen atoms in the molecule are capable of participating in a variety of non-covalent interactions. The highly polarized C-F bond can engage in electrostatic and dipole interactions. researchgate.netrsc.org Theoretical studies on fluorinated cations have been crucial in understanding the electronic structure and reactivity of these species, which informs the nature of cation-fluorine interactions. numberanalytics.com
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| F···π | Fluorine to center of N2–C6 π bond | 2.950 |
| F···π | Fluorine to center of C2–C3 π bond | 3.511 |
| O···F | Benzoxadiazole oxygen to fluorine | 2.963 |
| Cl···O | Chlorine to sulfonyl oxygens (range) | 3.27 - 4.00 |
The anomeric effect is a stereoelectronic phenomenon that describes the stabilization resulting from the interaction between a lone pair on a heteroatom and an adjacent antibonding (σ*) orbital. wikipedia.org While classically described in cyclic systems, analogous effects occur in acyclic compounds, including those containing sulfonyl groups. Quantum chemical calculations on sulfonyl compounds have rationalized conformational preferences through anomeric interactions. nih.gov
For example, in fluorosulfonyl azide (B81097) and trifluoromethylsulfonyl azide, the preferred conformation, where one S=O bond is synperiplanar to the azide group, is stabilized by a predominant anomeric interaction of the type n(N) → σ(S-O). nih.gov Similarly, in sulfamides, a stabilizing n(N) → σ(S-O) interaction, predicted to provide up to 37 kJ/mol of stabilization, dictates the conformational properties. nih.gov In 2-Fluoro-4-(methylsulfonyl)benzyl alcohol, analogous hyperconjugative interactions, such as those between lone pairs on the sulfonyl oxygens and adjacent σ* orbitals (e.g., σ(S-C)) or between the p-orbitals of the aromatic ring and σ(S-O), likely contribute to its conformational stability.
Structure-Property Relationship Correlations via Computational Data
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity. bohrium.comnih.gov These models rely on molecular descriptors derived from computational chemistry.
For benzyl alcohol derivatives, QSAR studies have been used to correlate properties like toxicity with descriptors such as hydrophobicity (logP) and electronic parameters that account for radical stabilization. bohrium.comresearchgate.net Similarly, QSPR models for sulfonamides have been developed to predict properties like lipophilicity using a combination of descriptors related to steric, electrostatic, and hydrophobic properties. mdpi.com
For 2-Fluoro-4-(methylsulfonyl)benzyl alcohol, computational data can generate a wide array of descriptors. These include quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) and topological descriptors. These calculated parameters can then be used to build predictive models for properties such as solubility, partition coefficient, and potential biological activity, guiding further experimental work. Computational studies also provide direct correlations, for example, by linking substituent variations in sulfonyl compounds to changes in bond lengths and geometries. researchgate.net
| Descriptor Type | Example Descriptor | Property Modeled |
|---|---|---|
| Hydrophobicity | logP (Partition coefficient) | Toxicity, Lipophilicity |
| Electronic | Resonance parameters (σ) | Radical-mediated toxicity |
| Topological | Wiener index | Lipophilicity (retention) |
| Quantum Chemical | HOMO/LUMO energy | Reactivity, Biological Activity |
| Constitutional | Molecular Weight | Various physical properties |
Nucleophilic Reactivity and Electrophilic Activation
The chemical behavior of this compound is characterized by the interplay of its two primary functional groups: the benzyl alcohol and the methylsulfonyl moieties, influenced by the fluorine substituent on the aromatic ring. The hydroxyl group of the benzyl alcohol can act as a nucleophile, though its reactivity is modulated by the electronic effects of the ring substituents.
The presence of the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the para position and the moderately electron-withdrawing fluorine atom at the ortho position significantly reduces the electron density of the aromatic ring. This electronic pull diminishes the nucleophilicity of the benzylic oxygen, making it a weaker nucleophile compared to benzyl alcohol itself or benzyl alcohols with electron-donating substituents.
For the benzyl alcohol functionality to participate in nucleophilic substitution reactions, activation of the hydroxyl group is typically necessary to convert it into a better leaving group. youtube.comntu.ac.uk This can be achieved through several methods:
Protonation under acidic conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (water). The subsequent departure of water generates a benzylic carbocation. The stability of this carbocation is crucial for the reaction to proceed. However, the electron-withdrawing substituents on the aromatic ring of this compound would destabilize the formation of a positive charge at the benzylic position, making reactions proceeding via an Sₙ1 mechanism less favorable. vedantu.com
Conversion to sulfonate esters: A common strategy to activate alcohols is their conversion to sulfonate esters, such as tosylates, mesylates, or triflates. youtube.com This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine). The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution by a wide range of nucleophiles in an Sₙ2-type reaction.
Activation with other reagents: Reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can be used to activate alcohols for nucleophilic substitution, proceeding through reactive isouronium intermediates. nih.gov
The electrophilic character of the molecule is primarily centered on the sulfur atom of the methylsulfonyl group. However, this group is generally unreactive towards nucleophilic attack under normal conditions. The primary site for electrophilic activation is the benzylic carbon, especially after the hydroxyl group has been converted into a good leaving group.
Stability Profile of the Sulfonyl Fluoride Moiety
While the subject compound is a methylsulfonyl-substituted benzyl alcohol, the stability profile of the closely related sulfonyl fluoride moiety is highly relevant in the context of modern organic chemistry, particularly in the field of covalent inhibitors and click chemistry. The sulfonyl fluoride group is known for its remarkable stability.
Sulfonyl fluorides exhibit exceptional stability towards hydrolysis and thermolysis compared to other sulfonyl halides like sulfonyl chlorides. The strength of the sulfur-fluorine bond contributes to this high stability, making molecules containing this moiety robust under a variety of conditions, including aqueous environments and elevated temperatures. This resistance to degradation is a key feature that has led to their increasing use in chemical biology and materials science.
Despite their general stability, sulfonyl fluorides can react selectively with certain nucleophiles under specific conditions. This "tunable" reactivity is a cornerstone of their utility. They are known to react with strong nucleophiles, particularly the side chains of specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, and histidine. This selective reactivity has made sulfonyl fluorides valuable as "warheads" for covalent inhibitors in drug discovery.
Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry Applications
Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful class of click reactions that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, leading to the formation of a new bond and the displacement of the fluoride ion. Given the presence of a stable methylsulfonyl group, a related application for this compound could be envisaged within the broader context of sulfur(VI) chemistry, particularly if the methylsulfonyl group were to be synthetically converted to a sulfonyl fluoride.
The benzyl alcohol functionality of this compound can act as a nucleophile in a SuFEx reaction. For instance, it can react with an aryl sulfonyl fluoride in the presence of a suitable catalyst, such as an N-heterocyclic carbene (NHC), to form a sulfonate ester. rsc.orgchemrxiv.orgrsc.orgresearchgate.net This reaction demonstrates the utility of substituted benzyl alcohols as building blocks in SuFEx chemistry.
The general scheme for the SuFEx reaction of a substituted benzyl alcohol with an aryl sulfonyl fluoride is depicted below:

Figure 1: General scheme of an N-heterocyclic carbene-catalyzed SuFEx reaction between a substituted benzyl alcohol and an aryl sulfonyl fluoride.
The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The presence of electron-withdrawing groups on the benzyl alcohol, such as in this compound, can influence the reaction rate but does not typically prevent the reaction from occurring. rsc.orgchemrxiv.orgrsc.org
The following table summarizes the yields of SuFEx reactions for various substituted secondary benzylic alcohols with p-toluenesulfonyl fluoride, illustrating the scope of this transformation.
| Entry | Benzyl Alcohol Substituent | Product Yield (%) |
| 1 | 4-CF₃ | 92 |
| 2 | 4-Me | 85 |
| 3 | 4-OMe | 88 |
| 4 | 2-F | 90 |
| 5 | 3,5-bis(CF₃) | 75 |
Data adapted from studies on N-heterocyclic carbene-catalyzed SuFEx reactions of secondary benzylic alcohols. rsc.orgrsc.org
This demonstrates that benzyl alcohols with both electron-donating and electron-withdrawing groups can effectively participate in SuFEx reactions, highlighting a potential application for this compound in the modular synthesis of complex molecules.
Transformations Involving the Benzyl Alcohol Functionality
The benzyl alcohol group in this compound can be oxidized to the corresponding aldehyde, 2-fluoro-4-(methylsulphonyl)benzaldehyde. This is a common and important transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.
Common oxidizing agents for the conversion of benzyl alcohols to aldehydes include:
Manganese dioxide (MnO₂): This is a mild and selective oxidant for benzylic and allylic alcohols.
Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.
Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient method for alcohol oxidation.
Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine.
The presence of the electron-withdrawing fluoro and methylsulfonyl groups on the aromatic ring can influence the rate of oxidation. Generally, electron-withdrawing groups can make the oxidation of benzyl alcohols more difficult by destabilizing the transition state. researchgate.net However, with the appropriate choice of oxidant and reaction conditions, the transformation to the aldehyde can be achieved in good yield.
The following table provides examples of the oxidation of substituted benzyl alcohols to their corresponding aldehydes, showcasing the yields obtained with different oxidizing agents.
| Entry | Benzyl Alcohol Substituent | Oxidizing Agent | Product Yield (%) |
| 1 | 4-NO₂ | PCC | 85 |
| 2 | 4-CN | MnO₂ | 92 |
| 3 | 2-Cl | DMP | 95 |
| 4 | H | Swern | 98 |
This table presents representative yields for the oxidation of benzyl alcohols with various substituents and oxidizing agents.
Reactivity and Reaction Mechanisms
Halogenation Reactions of Substituted Benzyl (B1604629) Alcohols
The halogenation of benzyl alcohols can proceed through either an S_N_1 (unimolecular nucleophilic substitution) or S_N_2 (bimolecular nucleophilic substitution) pathway. libretexts.orgpatsnap.com The operative mechanism is largely determined by the electronic nature of the substituents on the benzene (B151609) ring and the reaction conditions. researchgate.net For benzyl alcohols bearing electron-donating groups, the formation of a resonance-stabilized benzylic carbocation is favored, promoting an S_N_1 mechanism. libretexts.org Conversely, substrates with electron-withdrawing groups, such as the fluoro and methylsulfonyl groups in 2-fluoro-4-(methylsulphonyl)benzyl alcohol, destabilize the carbocation intermediate. This destabilization hinders the S_N_1 pathway, making the S_N_2 mechanism, which does not involve a discrete carbocation, the more probable route. libretexts.org
In an S_N_2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. For alcohols, the hydroxyl group (-OH) is a poor leaving group. Therefore, it must first be converted into a better leaving group, typically by protonation in acidic media to form an oxonium ion (-OH2+) or by reaction with reagents like thionyl chloride to form an intermediate chlorosulfite. libretexts.org
Several methodologies have been developed for the halogenation of substituted benzyl alcohols, each with its own advantages regarding substrate scope, reaction conditions, and chemoselectivity.
A highly chemoselective and rapid method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This system operates under neutral conditions, making it compatible with acid-labile functional groups. The reaction proceeds quickly, typically within 10 to 40 minutes, with high to quantitative yields. organic-chemistry.org The mechanism is proposed to be primarily S_N_2, which is advantageous for substrates like this compound that are deactivated towards carbocation formation. organic-chemistry.org The high selectivity of this method is demonstrated by its ability to chlorinate benzyl alcohols in the presence of less reactive aliphatic alcohols. organic-chemistry.org
Another approach involves the use of ammonium (B1175870) halides (NH₄Cl, NH₄Br, NH₄I) as halogenating agents in ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆). researchgate.netresearchgate.net This method also appears to proceed via an S_N_2 mechanism, where the ionic liquid's acidic imidazolium (B1220033) cation activates the hydroxyl group through hydrogen bonding. researchgate.net While effective for producing benzyl chloride and benzyl iodide, the yield for benzyl bromide is noted to be significantly lower under similar conditions. researchgate.net For para-substituted benzyl alcohols, this method has been explored to investigate the effect of substituents on chlorination yields. researchgate.net
Traditional reagents such as thionyl chloride (SOCl₂) are also widely used for the conversion of benzyl alcohols to benzyl chlorides. organic-chemistry.org This reaction typically proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion in an S_N_2 fashion, leading to inversion of configuration at a stereocenter. libretexts.org A patent describes the synthesis of 2-nitro-4-methylsulfonyl benzoyl chloride from the corresponding benzoic acid using thionyl chloride and a catalytic amount of DMF, highlighting the utility of this reagent for molecules containing the methylsulfonyl group. google.com
The table below summarizes various halogenation methods applicable to substituted benzyl alcohols.
| Reagent(s) | Solvent/Conditions | Typical Substrates | Proposed Mechanism | Key Features |
|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | Anhydrous DMSO, Room Temperature | Primary and secondary benzyl alcohols | S_N_2 | Rapid (10-40 min), high yields, neutral conditions, chemoselective. organic-chemistry.org |
| Ammonium Halides (NH₄X) | Ionic Liquids (e.g., [Bmim]PF₆) | Primary benzyl alcohols | S_N_2 | Utilizes solid, safe reagents; reactivity order I > Cl > Br. researchgate.net |
| Thionyl Chloride (SOCl₂) | Various (e.g., Toluene) | Primary and secondary alcohols | S_N_2 | Common and effective; forms gaseous byproducts (SO₂, HCl). libretexts.orggoogle.com |
| Hydrogen Halides (HX) | Acidic aqueous media | Benzylic alcohols | S_N_1 for electron-rich systems, S_N_2 for electron-poor systems | Reactivity order: HI > HBr > HCl. libretexts.org |
For this compound, the strong electron-withdrawing nature of both the ortho-fluoro and para-methylsulfonyl substituents significantly deactivates the benzene ring. This electronic effect would strongly disfavor any reaction pathway that involves the formation of a positive charge on the benzylic carbon, thus making an S_N_1 mechanism highly unlikely. Therefore, halogenation reactions for this specific substrate would be expected to proceed exclusively through an S_N_2 mechanism. Methods that operate under neutral or mild conditions and favor an S_N_2 pathway, such as the TCT/DMSO system, would likely be the most effective for converting this compound to its corresponding benzyl halide with high efficiency and minimal side reactions. organic-chemistry.org
Advanced Research Applications and Future Directions for 2 Fluoro 4 Methylsulphonyl Benzyl Alcohol
The chemical compound 2-Fluoro-4-(methylsulphonyl)benzyl alcohol is emerging as a versatile building block with significant potential across several advanced scientific fields. Its unique combination of a fluorinated aromatic ring, a reactive benzyl (B1604629) alcohol moiety, and an electron-withdrawing methylsulfonyl group imparts a distinct set of properties that are being explored in medicinal chemistry, materials science, and organic synthesis. This article details the current research applications and outlines future prospects for this specialized molecule.
Q & A
Q. Q1. What are established synthetic routes for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzyl alcohol scaffold. For example:
Fluorination : Introduce fluorine at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor™) under controlled pH to minimize side reactions.
Sulfonation : Install the methylsulfonyl group at the 4-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to suppress over-sulfonation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Optimization parameters include temperature control during sulfonation and stoichiometric ratios to minimize byproducts .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. The methylsulfonyl group () exhibits distinct downfield shifts in NMR (~3.3 ppm) and NMR (~45 ppm) .
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to assess purity and detect trace impurities.
- Elemental Analysis : Verify empirical formula consistency (CHFOS) to confirm synthetic accuracy .
Advanced Research Questions
Q. Q3. How do electronic effects of the methylsulfonyl and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The methylsulfonyl group is a strong electron-withdrawing group (EWG), which:
- Activates the benzyl position for nucleophilic attack by stabilizing transition states via resonance.
- Deactivates the aromatic ring , directing electrophiles to the meta position relative to the sulfonyl group.
The fluorine atom at the 2-position further polarizes the ring, enhancing electrophilic substitution regioselectivity.
Experimental Approach : - Perform kinetic studies using varying nucleophiles (e.g., CN, NH) under controlled conditions (solvent, temperature).
- Compare reaction rates with analogs lacking substituents (e.g., benzyl alcohol) to quantify electronic effects .
Q. Q4. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets or catalytic systems?
Methodological Answer:
Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model the compound’s electronic structure.
Docking Studies : Simulate interactions with enzymes (e.g., oxidoreductases) or receptors using AutoDock Vina. Focus on hydrogen bonding (OH group) and hydrophobic interactions (aromatic ring).
SAR Analysis : Compare with analogs (e.g., 4-(methylsulfonyl)benzyl alcohol) to identify substituent contributions to binding affinity .
Q. Q5. How should researchers address discrepancies in reported reaction yields or byproduct profiles for this compound?
Methodological Answer:
- Reproduce Conditions : Standardize solvent purity, catalyst loadings, and temperature gradients.
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-sulfonated derivatives).
- Statistical Design : Apply Yates pattern or factorial design to isolate critical variables (e.g., sulfonation time, reagent stoichiometry) .
Safety and Stability Considerations
Q. Q6. What are critical storage and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation of the alcohol group.
- Handling : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (similar to benzyl alcohol derivatives ).
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Comparative Analysis
Q. Q7. How does this compound differ from structurally similar compounds (e.g., 4-(methylsulfonyl)benzyl alcohol) in reactivity and applications?
Methodological Answer:
| Compound | Key Features | Unique Reactivity |
|---|---|---|
| Target Compound | 2-Fluoro, 4-methylsulfonyl substituents | Enhanced electrophilic substitution regioselectivity due to fluorine’s ortho-directing effect. |
| 4-(Methylsulfonyl)benzyl alcohol | Lacks fluorine, simpler substitution pattern | Lower steric hindrance; broader utility in peptide synthesis as a protective group . |
Q. Experimental Validation :
- Conduct competitive Friedel-Crafts alkylation assays to compare reactivity .
Data Contradiction and Resolution
Q. Q8. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Solubility Testing : Use shake-flask method in solvents (e.g., DMSO, ethanol, hexane) at 25°C.
- Theoretical Prediction : Calculate logP values (e.g., using ChemDraw) to correlate with experimental results.
- Documentation : Report solvent purity and temperature explicitly to align with literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
